molecular formula C15H13NO3 B11926116 3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid

3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid

Cat. No.: B11926116
M. Wt: 255.27 g/mol
InChI Key: UNTMSWHXFUXDFN-UHFFFAOYSA-N
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Description

3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid is a synthetic organic compound featuring a pyrrole ring substituted with a benzoyl group at the 4-position and a methyl group at the 1-position. The compound’s structure suggests applications in medicinal chemistry (e.g., enzyme inhibition via Michael addition) or materials science (e.g., UV absorption due to extended conjugation).

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C15H13NO3/c1-16-10-12(9-13(16)7-8-14(17)18)15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)

InChI Key

UNTMSWHXFUXDFN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C=CC(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Benzoylation: The pyrrole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Formation of Prop-2-enoic Acid Moiety:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Alcohol derivatives of the benzoyl group.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a precursor in the synthesis of heterocyclic compounds.

Biology:

  • Potential applications in the study of enzyme inhibition and receptor binding due to its unique structure.

Medicine:

  • Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzoyl and pyrrole moieties may play a crucial role in binding to these targets.

Comparison with Similar Compounds

Functional Group Variations: Acid vs. Ester Derivatives

The target compound’s prop-2-enoic acid group distinguishes it from ester derivatives in , such as 3-(2-methylpyrrolidin-1-yl)propyl 4-propoxybenzoate (CAS 6329-86-8). Key differences include:

  • Acidity and Solubility: The enoic acid group (pKa ~4–5) enhances water solubility under basic conditions compared to esters, which are typically hydrophobic.
  • Reactivity : The α,β-unsaturated system in the acid allows for conjugate addition reactions, whereas esters may undergo hydrolysis or transesterification.

Substituent Effects: Benzoyl vs. Alkoxy/Aryl Groups

  • Benzoyl vs. In contrast, propoxy groups in analogs like 2-(2,5-dimethylpyrrolidin-1-yl)ethyl 4-propoxybenzoate (CAS 6329-85-7) are electron-donating, which may reduce conjugation efficiency .
  • Aromatic Systems: The target’s pyrrole ring (a 5-membered aromatic heterocycle) differs from pyrazole-based analogs (e.g., [(2E)-3-(5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid], CAS 1613051-33-4).

Hydrogen Bonding and Crystallographic Behavior

highlights the role of hydrogen bonding in crystal packing. The target compound’s enoic acid group can act as both donor (via -OH) and acceptor (via carbonyl), enabling diverse hydrogen-bonding networks.

Biological Activity

3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid, also known as 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid, is a synthetic organic compound characterized by its unique structural features, including a pyrrole ring and an α,β-unsaturated carboxylic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The compound's structure can be described as follows:

  • Pyrrole Ring : A five-membered aromatic ring that contributes to the compound's electronic properties.
  • Benzoyl Group : A phenyl group attached to a carbonyl, which enhances lipophilicity and potential interaction with biological targets.
  • Acrylic Acid Moiety : The presence of an unsaturated carboxylic acid allows for various chemical reactions and interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Hydrogen Bonding : The benzoyl group can form hydrogen bonds with proteins and nucleic acids.
  • Hydrophobic Interactions : The non-polar regions of the molecule can interact favorably with lipid membranes.
  • π-π Stacking : The aromatic nature of the pyrrole ring allows for stacking interactions with other aromatic residues in proteins.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies indicate that it can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells has been observed, contributing to cell death.

Insecticidal Activity

In silico studies suggest that this compound may also exhibit insecticidal properties. It has been evaluated for larvicidal activity against Aedes aegypti, a vector for several viral diseases. Preliminary results indicate effective larvicidal action, making it a candidate for further development in pest control strategies.

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activities of this compound:

StudyFindings
Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteriaSignificant inhibition observed, suggesting potential as an antibiotic
Investigated anticancer effects on various cell linesInduced apoptosis and cell cycle arrest; promising for cancer therapy
Assessed larvicidal activity against Aedes aegyptiEffective larvicidal action; potential for use in vector control

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